molecular formula C21H27N3O3S B2909197 Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate CAS No. 1207048-63-2

Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate

Cat. No.: B2909197
CAS No.: 1207048-63-2
M. Wt: 401.53
InChI Key: OKBAOIBYMZERLM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate is a synthetic organic compound with the molecular formula C21H27N3O3S and a molecular weight of 401.5 g/mol . Its structure features a piperazine core substituted with a phenyl group, a thiophene ring, and an ethyl oxoacetate moiety.

Properties

IUPAC Name

ethyl 2-oxo-2-[[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-3-27-21(26)20(25)22-16(2)19(18-10-7-15-28-18)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAOIBYMZERLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1 Synthesis of Intermediate: A precursor such as 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is synthesized via a nucleophilic substitution reaction where thiophene is reacted with 4-phenylpiperazine under suitable conditions.

  • Step 2 Formation of the Final Product: The intermediate is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate. The reaction is carried out under anhydrous conditions and may require a catalytic amount of a Lewis acid such as aluminum chloride to promote the esterification process.

Industrial Production Methods

While specific industrial production methods may vary, large-scale synthesis typically involves the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: The piperazine ring can be reduced to its corresponding piperidine derivative using hydrogenation over palladium on carbon.

  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid under mild conditions.

  • Reduction: Hydrogenation with palladium on carbon in a hydrogen atmosphere.

  • Substitution: Nitric acid for nitration, bromine for bromination, often carried out in a nonpolar solvent.

Major Products Formed

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Piperidine derivative.

  • Substitution: Nitro or bromo derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of the compound exhibit significant anticonvulsant properties. A study synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] pyrrolidine derivatives and tested them for anticonvulsant activity. The findings revealed that many of these compounds were effective in various seizure models, suggesting their potential as therapeutic agents for epilepsy .

Antidepressant Properties
The compound's structure, featuring a piperazine moiety, is similar to known antidepressants. Studies have explored its effects on neurotransmitter systems, indicating possible antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could be mechanisms through which these compounds exert their effects .

Neuropharmacology

Cognitive Enhancers
Some derivatives of this compound have been investigated for their cognitive-enhancing properties. In preclinical studies, they demonstrated improvements in memory and learning tasks, potentially benefiting conditions like Alzheimer's disease or other cognitive impairments .

Pharmaceutical Formulations

Cosmetic Applications
The compound has been explored in the formulation of topical products due to its bioactive properties. Research indicates that formulations incorporating ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate can enhance skin hydration and elasticity, making it a candidate for anti-aging products .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives were administered to mice subjected to maximal electroshock and pentylenetetrazole tests. Results indicated that most compounds exhibited anticonvulsant effects, with specific derivatives showing promise for further development into clinical applications .

Case Study 2: Cognitive Enhancement

A study evaluated the cognitive effects of a derivative in aged rats using maze tests. The results demonstrated improved performance in learning tasks, suggesting potential applications in treating age-related cognitive decline .

Mechanism of Action

The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets such as receptors, enzymes, or ion channels. The presence of the piperazine and thiophene rings allows for versatile binding interactions, potentially modulating various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound (Target) C21H27N3O3S 401.5 Piperazine (4-phenyl), thiophene, ethyl oxoacetate Undisclosed pharmacological activity; likely explored for CNS targeting
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride C8H15ClN2O3 222.7 Piperazine core, ethyl oxoacetate, hydrochloride salt Simpler analog; hydrochloride salt enhances solubility; potential precursor for complex derivatives
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid C18H21N5O3 355.4 Piperazine (4-pyrimidinyl), oxoethyl, phenylamino acetic acid Pyrimidine substituent may enhance hydrogen bonding; potential kinase inhibitor
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C20H23NO5S 389.5 Tetrahydrobenzo[b]thiophene, hydroxyphenyl, ethyl oxoacetate Petasis reaction synthesis; hydroxyphenyl improves solubility via H-bonding
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C19H17F4N2O5 429.3 Piperazine (2-fluorobenzoyl), oxoethyl (4-hydroxyphenyl), trifluoroacetate counterion Fluorine enhances metabolic stability; trifluoroacetate aids crystallization

Structural and Functional Analysis

Piperazine Derivatives

  • Target Compound vs. Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride :
    The target compound’s 4-phenylpiperazine and thiophene substituents increase lipophilicity compared to the simpler piperazine-oxoacetate analog. This may enhance blood-brain barrier penetration, making the target compound more suitable for central nervous system (CNS) applications. The hydrochloride salt in the simpler analog improves aqueous solubility but reduces bioavailability in lipid-rich environments.

  • Target Compound vs. However, the phenylamino acetic acid moiety in the latter compound may reduce metabolic stability compared to the target’s ethyl ester group.

Thiophene-Containing Analogues

  • Target Compound vs. Compound 6o :
    The tetrahydrobenzo[b]thiophene core in 6o increases rigidity and planarity compared to the target’s standalone thiophene. This structural difference could influence π-π stacking interactions with biological targets. The hydroxyphenyl group in 6o enhances solubility but may limit membrane permeability.

Fluorinated Derivatives

  • Target Compound vs. 4-(2-Fluorobenzoyl)-piperazin-1-ium trifluoroacetate : Fluorine substitution in the latter compound improves metabolic stability and electron-withdrawing effects, which may enhance receptor binding.

Research Findings and Implications

  • Pharmacological Potential: Piperazine derivatives are known for CNS activity (e.g., antipsychotics). The target compound’s thiophene and phenyl groups may modulate serotonin or dopamine receptor affinity, though specific data are lacking .
  • Solubility vs. Bioavailability : Compared to simpler analogs like , the target compound’s lipophilicity may favor tissue penetration but hinder aqueous solubility, necessitating formulation optimization.
  • Synthetic Challenges : Introducing multiple aromatic substituents (e.g., phenyl, thiophene) requires careful regioselective control, as seen in and .

Biological Activity

Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N4O3SC_{26}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 474.57 g/mol. The compound contains a piperazine moiety and a thiophene ring, which are known to influence its pharmacological profile.

PropertyValue
Molecular FormulaC26H30N4O3S
Molecular Weight474.57 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point712.7 ± 70.0 °C
LogP4.28

Research indicates that compounds containing the piperazine structure often exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This compound may act as an antagonist or modulator at these sites, potentially influencing mood and cognitive functions.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds, demonstrating that modifications on the piperazine ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds related to Ethyl 2-oxo have shown IC50 values indicating effective inhibition of cell proliferation in human colon cancer cells (HCT116), suggesting a promising avenue for cancer therapy .

Immunomodulatory Effects

In vitro assays have demonstrated that certain derivatives can rescue immune cells from programmed cell death (PD). For example, one study reported that a compound with a similar structure was able to rescue mouse splenocytes to 92% viability at concentrations as low as 100 nM when tested against PD-L1 interactions . This highlights the potential use of Ethyl 2-oxo derivatives in immunotherapy.

Antimicrobial Properties

Compounds derived from piperazine structures have also been evaluated for antimicrobial activity. In one study, related thiadiazole derivatives exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans . While specific data on Ethyl 2-oxo's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Study on Anticancer Activity

A recent investigation into the anticancer properties of structurally related compounds revealed that certain modifications could enhance their efficacy against specific cancer types. For instance, one compound showed an IC50 value of 4.363 μM against HCT116 cells, outperforming traditional chemotherapeutics like doxorubicin . This underscores the importance of structural optimization in developing effective anticancer agents.

Immunotherapy Applications

Another study focused on the immunomodulatory effects of piperazine derivatives indicated that compounds could significantly enhance T-cell responses by blocking PD-L1 interactions . The implications for cancer immunotherapy are substantial, suggesting that Ethyl 2-oxo derivatives could be explored further in clinical settings.

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